molecular formula C26H19N3O5 B11536596 4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile

4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile

Cat. No.: B11536596
M. Wt: 453.4 g/mol
InChI Key: QLSYDIPHGUMZLR-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes methoxyphenyl, nitrophenyl, and furan groups

Preparation Methods

The synthesis of 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and nitro groups allows for oxidation reactions under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and compounds with methoxyphenyl and nitrophenyl groups. What sets 4,5-BIS(4-METHOXYPHENYL)-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-[(E)-(4-nitrophenyl)methylideneamino]furan-3-carbonitrile

InChI

InChI=1S/C26H19N3O5/c1-32-21-11-5-18(6-12-21)24-23(15-27)26(28-16-17-3-9-20(10-4-17)29(30)31)34-25(24)19-7-13-22(33-2)14-8-19/h3-14,16H,1-2H3/b28-16+

InChI Key

QLSYDIPHGUMZLR-LQKURTRISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.